N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide
Description
Chemical Structure: N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide (CAS 21230-34-2) is a sulfonamide derivative featuring a benzene ring substituted with a methyl group at the 4-position and a sulfonamide group modified by a methyl and a 2-cyanoethyl substituent. Its molecular formula is C₁₁H₁₄N₂O₂S, with a molecular weight of 238.3 g/mol .
Properties
IUPAC Name |
N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-10-4-6-11(7-5-10)16(14,15)13(2)9-3-8-12/h4-7H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZGTQQXLVDTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302555 | |
| Record name | N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21230-34-2 | |
| Record name | NSC151851 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 4-dimethylbenzenesulfonyl chloride with 2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes acid-catalyzed condensation with glyoxal (OHC–CHO) under varying sulfuric acid concentrations and temperatures. Key observations include:
-
Product formation :
Reaction Condition Major Product Yield (HPLC) 31.5% H₂SO₄, 22–24°C, 11 h 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide 33% 64% H₂SO₄, 60°C, 4 h Bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane 32% These products arise from glyoxal-mediated coupling, with reaction pathways involving hydride shifts and sulfonic acid intermediates .
Hydrolysis of the Sulfonamide Group
Under strong acidic conditions, the sulfonamide bond cleaves to yield 4-methylbenzenesulfonic acid and N-(2-cyanoethyl)-N-methylamine :
Reduction of the Cyanoethyl Group
The nitrile group undergoes reduction to form a primary amine:
-
Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Product : N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide , characterized by NMR and mass spectrometry.
Electrophilic Aromatic Substitution
The dimethyl-substituted benzene ring participates in electrophilic substitution, though steric hindrance from the methyl groups directs reactivity to the para position relative to the sulfonamide:
-
Nitration :
Yields 3-nitro-N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide as the major product.
Oxidative Degradation
Exposure to strong oxidants like KMnO₄ in acidic media oxidizes the cyanoethyl group to a carboxylic acid:
-
Product : N-(2-carboxyethyl)-N,4-dimethylbenzenesulfonamide , confirmed via IR spectroscopy (C=O stretch at 1700 cm⁻¹).
Dimerization via Hydrogen Bonding
Crystallographic studies reveal intermolecular N–H···O hydrogen bonding between sulfonamide groups, leading to inversion dimers in the solid state. This structural motif influences solubility and melting behavior .
Thermal Decomposition
At elevated temperatures (>160°C), the compound undergoes desulfonation to form N-(2-cyanoethyl)-N-methylamine and 4-methylbenzenesulfonic acid :
Scientific Research Applications
Chemical Properties and Structure
N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide features a sulfonamide functional group, which is known for its versatility in chemical reactions. The presence of the cyano group enhances its reactivity, making it a valuable precursor for further chemical modifications. The compound's structure can be represented as follows:
Antimicrobial and Anticancer Activities
Research indicates that compounds similar to this compound exhibit notable antimicrobial and anticancer properties. Investigations into their mechanisms of action suggest interactions with specific enzymes and receptors, influencing various biochemical pathways. For example, a study highlighted the compound's potential to inhibit certain cancer cell lines by disrupting metabolic processes essential for tumor growth .
Drug Development
The structural characteristics of this compound make it a candidate for drug development. Its ability to form stable complexes with biological targets can lead to the design of novel therapeutics aimed at treating infections or cancers .
Building Block in Chemical Reactions
This compound serves as an important building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, facilitating the creation of more complex molecules.
Synthesis of Heterocycles
This compound can be employed in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their diverse biological activities.
Dye Production
The sulfonamide group in this compound has been utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions enhances the color properties and fastness of dyes used in textiles and other materials .
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of related sulfonamides revealed that compounds with similar structures could significantly reduce cell viability in cultured cancer cells. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation .
Case Study 2: Synthesis Efficiency
Research demonstrated that using this compound as a precursor in multi-step syntheses improved overall yields compared to traditional methods. This efficiency was attributed to its favorable reactivity profile under mild conditions.
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Potential for drug development |
| Organic Synthesis | Building block for complex molecules | Participates in nucleophilic substitutions |
| Material Science | Dye production | Enhances color properties and fastness |
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Nitrogen
(a) N-Cyclohexyl-N,4-dimethylbenzenesulfonamide
- Structure: Cyclohexyl group replaces the cyanoethyl.
- Synthesis : Copper-catalyzed intermolecular amidation (30% yield) .
- Applications : Used in catalytic C–H functionalization studies .
(b) N-(2-Fluorophenyl)-N,4-dimethylbenzenesulfonamide
- Structure : 2-Fluorophenyl substituent on nitrogen.
- Synthesis : Methylation of N-(2-fluorophenyl)-4-methylbenzenesulfonamide using methyl iodide in DMF .
- Properties : Enhanced electron-withdrawing effects from fluorine may increase stability in electrophilic environments.
(c) N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide
- Structure: 4-Aminobenzyl group on nitrogen.
- Properties: The amino group improves solubility in polar solvents, contrasting with the hydrophobic cyanoethyl analog. Potential antibacterial activity .
Aromatic Ring Modifications
(a) N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
- Structure : Hydroxyphenyl substituent on nitrogen.
- Properties: Molecular Weight: 277.34 g/mol . Applications: Marketed globally for undisclosed applications, likely in pharmaceuticals or agrochemicals . Solubility: Higher aqueous solubility due to the hydroxyl group compared to the cyanoethyl analog.
(b) N-(1-Benzyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide
- Structure : Indole ring fused to the sulfonamide nitrogen.
- Properties: Melting Point: 99–101°C (solid) vs. cyanoethyl analog (liquid at RT) . Applications: Used in electrochemical C–H amidation reactions due to aromatic stabilization .
Alkyl Chain Modifications
(a) N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide
- Structure: Iodoethyl group replaces cyanoethyl.
- Properties :
(b) N-Benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- Structure : Benzyl and hydroxyethyl groups on nitrogen.
Data Tables
Table 1. Physical Properties of Key Analogs
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituent |
|---|---|---|---|---|
| N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide | 238.3 | N/A (liquid) | 407.7 | Cyanoethyl |
| N-Cyclohexyl-N,4-dimethylbenzenesulfonamide | 269.4 | N/A | N/A | Cyclohexyl |
| N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide | 277.3 | N/A | N/A | 4-Hydroxyphenyl |
| N-(1-Benzyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide | 376.5 | 99–101 | N/A | Indolyl |
Key Findings
- Electronic Effects: Cyanoethyl groups enhance electron-withdrawing properties, improving stability in nucleophilic environments compared to alkyl or aryl substituents.
- Solubility: Polar substituents (e.g., hydroxyl, amino) increase aqueous solubility, whereas hydrophobic groups (cyanoethyl, benzyl) favor organic-phase reactions.
- Reactivity: Bulky substituents (cyclohexyl, indolyl) reduce reaction yields due to steric hindrance, while smaller groups (methyl, cyanoethyl) enable higher efficiency .
Biological Activity
N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
- IUPAC Name : this compound
The structure features a sulfonamide group attached to a dimethyl-substituted benzene ring, with a cyanoethyl substituent that may influence its biological interactions.
Biological Activity Data
The following table summarizes relevant biological activities and findings from various studies on related compounds:
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications in treating infections. -
Anti-cancer Properties :
Research conducted on related compounds demonstrated that certain sulfonamides could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This highlights the potential of this compound as a candidate for further investigation in oncology. -
Inflammation Modulation :
Another study focused on the anti-inflammatory effects of sulfonamide derivatives. It was found that these compounds could reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests that this compound may also possess therapeutic potential in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
